![molecular formula C12H15BrOS B1473529 (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-67-3](/img/structure/B1473529.png)
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the bromophenyl group and the formation of the cyclohexanol ring. While specific synthetic routes may vary, researchers have explored various methods to access this chiral intermediate. Notably, FT-IR, 1H NMR, 13C NMR, and MS techniques are commonly used for its detection and characterization .
Molecular Structure Analysis
The molecular structure of (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol reveals a cyclohexane ring with a hydroxyl group attached to one of the carbon atoms. The bromophenyl substituent is positioned at another carbon, imparting chirality to the molecule. The stereochemistry of the two adjacent stereocenters (1S,2S) further influences its properties .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of cyclohexane derivatives including elements like Br (bromine), Cl (chlorine), N (nitrogen), O (oxygen), and S (sulfur) at specific positions has been explored. These syntheses have led to the selective formation of various cyclohexane derivatives, demonstrating the versatility of these compounds in chemical reactions (Kaya, Menzek, & Şahin, 2014).
Oxidation Studies
- Chemical oxidation studies have been conducted on β-hydroxy-sulfides, leading to the formation of sulfoxides and ketones through oxidative cleavage and rearrangement processes. This highlights the reactivity of these compounds in various chemical environments (Donnici, Guimarães, & de Melo, 2003).
Potential Anticancer Activities
- Bromophenol derivatives have shown promise in anticancer research. For instance, a study on a novel bromophenol derivative demonstrated significant anti-proliferative effects on human lung cancer cell lines, indicating the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).
Radical Fragmentation
- Radical fragmentation of o-bromophenyl sulfoxides has been reported, where enantiomerically pure materials were used to prepare cyclohexene derivatives. This study provides insights into the stereochemical aspects of such reactions (Imboden, Villar, & Renaud, 1999).
Organocatalyst Development
- Enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes have been synthesized and applied as organocatalysts in certain reactions, such as the Baylis–Hillman reaction. This underlines the utility of these compounds in asymmetric catalysis (Nowak, Wojaczyńska, & Skarżewski, 2011).
properties
IUPAC Name |
(1S,2S)-2-(4-bromophenyl)sulfanylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOVCIIWHGDPK-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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